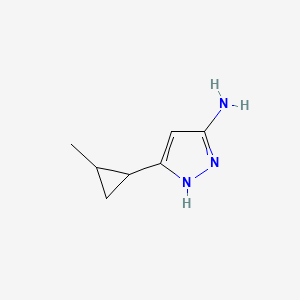

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Descripción general

Descripción

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 2-methylcyclopropyl group at the 3-position and an amine group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcyclopropyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Domino Reactions with Arylglyoxals

Pyrazol-5-amines undergo multicomponent domino reactions with arylglyoxals to form fused heterocycles. Key transformations include:

Key process :

-

Condensation between 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine and arylglyoxals

-

Sequential C=O/C=N additions

-

Cyclization via 6π electrocyclization or Michael addition

| Product Type | Conditions | Yield Range | Key Features |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | DMF, 120°C, 20 min | 65-79% | Forms tricyclic 1,7-naphthyridines |

| 1,3-Diazocanes | EtOH, p-TsOH, 50°C | 68-74% | Creates 8-membered nitrogen rings |

| Pyrrolo[2,3-c]pyrazoles | DMF, 120°C, 1:2 reagent ratio | 34% | Produces bioactive fused systems |

This method enables simultaneous formation of 2 C–N and 3 C–C bonds in a single operation .

Oxidative Coupling Reactions

The amine participates in iodine-mediated oxidative couplings to construct azo derivatives:

Mechanistic pathway :

-

Iodine/TBHP system generates radical intermediates

-

Intermolecular N–N bond formation

-

Aromatization through dehydrogenation

Optimized conditions :

Halogenation at C4 Position

Regioselective halogenation occurs under metal-free conditions:

| Halogen Source | Conditions | Yield | Product |

|---|---|---|---|

| NBS | DMSO, rt, 3h | 92% | 4-Bromo derivative |

| NIS | DMSO, 40°C, 5h | 85% | 4-Iodo derivative |

| NCS | DMSO, 2.5 eq reagent, 12h | 68% | 4-Chloro derivative |

DMSO acts as both solvent and catalyst through a proposed radical mechanism .

Reductive Amination

The primary amine undergoes efficient one-pot reductive amination:

Typical procedure :

-

Condensation with aldehydes (e.g., p-methoxybenzaldehyde)

-

In situ imine formation

-

NaBH₄ reduction in MeOH

Key advantages :

-

Solvent-free initial step

-

78% yield for N-(4-methoxybenzyl) derivatives

Cross-Coupling Reactions

The amine participates in transition-metal catalyzed couplings:

| Reaction Type | Conditions | Product Example | Yield |

|---|---|---|---|

| Sonogashira | CuI/Pd(PPh₃)₄, Et₃N, 80°C | Alkynylated pyrazolo-pyridines | 72% |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, H₂O/EtOH | Biaryl-fused systems | 65% |

These reactions exploit the electron-rich pyrazole ring for catalytic activation .

Tautomerization and Coordination Chemistry

The compound exhibits:

-

Prototropic tautomerism between 1H and 2H pyrazole forms

-

Chelation capability through N3 and NH₂ groups

-

Formation of stable complexes with Cu(I)/Cu(II) species

Structural studies reveal a preference for the 1H tautomer in solid state .

This comprehensive reactivity profile positions this compound as a strategic building block for synthesizing pharmaceutically relevant heterocycles. Recent advances in domino reactions and oxidative couplings particularly highlight its utility in constructing complex nitrogen-containing architectures.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis. Common synthetic routes involve cyclization reactions with appropriate precursors, typically utilizing solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the formation of the pyrazole ring.

Biology

Research into the biological activities of this compound has revealed its potential as an antimicrobial and anti-inflammatory agent. Studies have shown that it can interact with specific molecular targets, modulating enzyme or receptor activity and leading to various biological effects. The exact mechanisms remain an area of active investigation, but preliminary findings suggest promising avenues for further exploration.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new pharmaceuticals. Its structural features contribute to its biological activity, making it a candidate for drug design targeting various diseases. The compound's ability to undergo oxidation, reduction, and substitution reactions enhances its potential for creating analogs with improved therapeutic profiles.

Industry

The compound is also utilized in the development of agrochemicals and other industrial products. Its unique chemical properties allow it to serve as an effective agent in formulations aimed at pest control and agricultural enhancement.

Case Study 1: Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents. Further investigations into its mechanism of action are ongoing to elucidate how it interacts with bacterial targets.

Case Study 2: Drug Development

Another study focused on the compound's role as a lead structure in drug development for inflammatory diseases. Through structure-activity relationship (SAR) studies, modifications to the pyrazole ring were made, leading to analogs with enhanced activity against specific inflammatory pathways. These findings underscore the compound's relevance in pharmacological research.

Mecanismo De Acción

The mechanism of action of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-methylcyclopropyl)-1H-pyrazole

- 3-(2-methylcyclopropyl)-1H-pyrazol-4-amine

- 3-(2-methylcyclopropyl)-1H-pyrazol-5-carboxylic acid

Uniqueness

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is unique due to the presence of both the 2-methylcyclopropyl group and the amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylcyclopropyl hydrazine with appropriate carbonyl compounds. The process can be optimized for yield and purity through various synthetic routes, including:

- Hydrazone Formation : Reacting hydrazines with ketones or aldehydes.

- Cyclization : Following the formation of hydrazones, cyclization can occur under acidic or basic conditions to form the pyrazole ring.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 |

| This compound | A549 (lung cancer) | 12.5 |

These findings indicate that modifications to the pyrazole structure can enhance biological activity against cancer cells .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on tumor growth in a xenograft model. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study assessed the neuroprotective properties of this compound in models of neurodegeneration. Findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates .

Propiedades

IUPAC Name |

5-(2-methylcyclopropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHOYOOOPIXCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.